![molecular formula C18H31NO3 B589388 O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride CAS No. 1329613-85-5](/img/structure/B589388.png)
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride is a drug that belongs to the beta-blocker class of medications. It is commonly used to treat hypertension, angina, and heart failure.
Wissenschaftliche Forschungsanwendungen
Nanoformulations for Ocular Drug Delivery
Betaxolol Hydrochloride has been critically evaluated for its use in nanoformulations aimed at treating glaucoma. Researchers have developed multifunctional nanoparticles that prolong the retention time of the drug on the ocular surface, thereby improving bioavailability . These nanoparticles, constructed by ion cross-linking-solvent evaporation method, exhibit two-step release properties, higher viscosity, and a slower pre-corneal diffusion rate, which results in longer pre-corneal retention time compared to conventional Betaxolol solutions .
Proniosomes for Enhanced Drug Delivery
The compound has been formulated into proniosomes, which are compact liquid crystalline structures that convert to niosomes upon hydration. This formulation aims to overcome the disadvantages of liposomes and niosomes, offering a sustained drug delivery system. The proniosomes containing Betaxolol Hydrochloride have been optimized using a three square factorial design, showing high drug content and entrapment efficacy . This approach enhances oral bioavailability and provides a protective shield for sensitive drug molecules .
Analytical Method Development and Validation
Betaxolol EP Impurity E is utilized in analytical method development and method validation (AMV). It plays a crucial role in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Betaxolol . This impurity standard is essential for ensuring the purity, potency, and quality of Betaxolol formulations.
Ocular Hypertension and Open-Angle Glaucoma Treatment
The compound is actively researched for its efficacy in treating ocular hypertension and open-angle glaucoma. By encapsulating the drug in vesicular systems like niosomes, it can be targeted to specific areas, reducing the rate of drug clearance and minimizing side effects .
Reference Standard for Pharmacopoeia
As a reference standard, Betaxolol EP Impurity E is used in laboratory tests prescribed by the European Pharmacopoeia. It serves as a benchmark for the quality assessment of pharmaceutical products containing Betaxolol .
Wirkmechanismus
Target of Action
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride, also known as R44AXK66UW or Betaxolol EP Impurity E, is a derivative of Betaxolol . Betaxolol primarily targets the beta-1-adrenergic receptors in the heart and vascular smooth muscle . These receptors play a crucial role in regulating heart rate and blood pressure .
Mode of Action
R44AXK66UW, similar to Betaxolol, acts by selectively blocking the stimulation of beta-1-adrenergic receptors by catecholamines . This blockade inhibits the action of the sympathetic nervous system on the heart, leading to a decrease in heart rate, cardiac output, systolic and diastolic blood pressure .
Biochemical Pathways
The inhibition of beta-1-adrenergic receptors disrupts the normal sympathetic stimulation of the heart. This leads to a decrease in the rate and force of heart contractions, reducing the heart’s demand for oxygen
Pharmacokinetics
Betaxolol, the parent compound, is known to have a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug . Betaxolol is also a substrate of CYP3A4 and P-glycoprotein .
Eigenschaften
IUPAC Name |
1-[4-(2-butoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3/c1-4-5-11-21-12-10-16-6-8-18(9-7-16)22-14-17(20)13-19-15(2)3/h6-9,15,17,19-20H,4-5,10-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCUROGLDRTSBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC1=CC=C(C=C1)OCC(CNC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride | |
CAS RN |
1329613-85-5 |
Source
|
Record name | 1-(4-(2-Butoxyethyl)phenoxy)-3-((1-methylethyl)amino)-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329613855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(2-BUTOXYETHYL)PHENOXY)-3-((1-METHYLETHYL)AMINO)-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R44AXK66UW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.